Welcome to the BenchChem Online Store!
molecular formula C6H7NO2S B1316730 2-(1,3-Dioxolan-2-yl)thiazole CAS No. 24295-04-3

2-(1,3-Dioxolan-2-yl)thiazole

Cat. No. B1316730
M. Wt: 157.19 g/mol
InChI Key: OIRJZETZODTGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09227951B2

Procedure details

A solution of thiazole-2-carbaldehyde (100 g, 0.88 mol), ethane-1,2-diol (164 g, 2.65 mol), p-toluenesulfonic acid monohydrate (50 g, 0.26 mol) in toluene (1000 mL) was refluxed overnight with azetropic removal of water. The mixture was cooled to rt, diluted with ether (1000 mL), and washed with sat. NaHCO3 solution (200 mL), brine (200 mL), dried (Na2SO4), and concentrated to give a yellow oil. Flash column chromatography (petroleum ether: EtOAc, 100:1 to 50:1) afforded 2-(1,3-dioxolan-2-yl)thiazole (185 g, 66%). 1H NMR (CDCl3, 300 MHz) δ 7.75 (s, 1H), 7.31 (s, 1H), 6.09 (s, 1H), 4.04 (m, 4H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].[CH2:8](O)[CH2:9][OH:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1.CCOCC.CCOC(C)=O>[O:7]1[CH2:8][CH2:9][O:10][CH:6]1[C:2]1[S:1][CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
S1C(=NC=C1)C=O
Name
Quantity
164 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
50 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3 solution (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 185 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 133.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.